Indapamide Indapamide Indapamide is an indole derivative of chlorosulphonamide and a sulfamyl diuretic with antihypertensive activity. Indapamide may interact directly with the subunits of delayed rectifier potassium channels, thereby blocking both slow and rapid K+ (IKs and IKr) currents through the channels. Through the homeostasis mechanism in balancing total ion concentration (Ca++, Na+), it reduces vascular hyperreactivity and peripheral and arterial vascular resistance, possibly by inhibiting transmembrane ionic influx, probably calcium ions, and stimulating prostaglandin E2 synthesis, thereby causing vasodilatation. Indapamide exerts its diuretic effect by inhibiting reabsorption of sodium and chloride, primarily as a result of action on the cortical diluting segment of the renal distal tubule, thereby promoting urinary excretion of water and electrolytes.
Indapamide, also known as lozol or metindamide, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Indapamide is a drug which is used for the treatment of hypertension, alone or in combination with other antihypertensive drugs, as well as for the treatment of salt and fluid retention associated with congestive heart failure or edema from pregnancy (appropriate only in the management of edema of pathologic origin during pregnancy when clearly needed). also used for the management of edema as a result of various causes. Indapamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Indapamide has been detected in multiple biofluids, such as urine and blood. Within the cell, indapamide is primarily located in the membrane (predicted from logP). Indapamide can be converted into indapamide; which is catalyzed by the enzyme solute carrier family 22 member 6. In humans, indapamide is involved in the indapamide action pathway.
Indapamide is a sulfonamide formed by condensation of the carboxylic group of 4-chloro-3-sulfamoylbenzoic acid with the amino group of 2-methyl-2,3-dihydro-1H-indol-1-amine. It has a role as an antihypertensive agent and a diuretic. It is a member of indoles, an organochlorine compound and a sulfonamide. It derives from a benzamide.
Brand Name: Vulcanchem
CAS No.: 26807-65-8
VCID: VC0195227
InChI: InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)
SMILES: CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol

Indapamide

CAS No.: 26807-65-8

Impurities

VCID: VC0195227

Molecular Formula: C16H16ClN3O3S

Molecular Weight: 365.8 g/mol

Purity: > 95%

Indapamide - 26807-65-8

CAS No. 26807-65-8
Product Name Indapamide
Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
IUPAC Name 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
Standard InChI InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)
Standard InChIKey NDDAHWYSQHTHNT-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Canonical SMILES CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Appearance White to Off-White Solid
Melting Point 160-162
161.0 °C
161°C
Physical Description Solid
Description Indapamide is an indole derivative of chlorosulphonamide and a sulfamyl diuretic with antihypertensive activity. Indapamide may interact directly with the subunits of delayed rectifier potassium channels, thereby blocking both slow and rapid K+ (IKs and IKr) currents through the channels. Through the homeostasis mechanism in balancing total ion concentration (Ca++, Na+), it reduces vascular hyperreactivity and peripheral and arterial vascular resistance, possibly by inhibiting transmembrane ionic influx, probably calcium ions, and stimulating prostaglandin E2 synthesis, thereby causing vasodilatation. Indapamide exerts its diuretic effect by inhibiting reabsorption of sodium and chloride, primarily as a result of action on the cortical diluting segment of the renal distal tubule, thereby promoting urinary excretion of water and electrolytes.
Indapamide, also known as lozol or metindamide, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Indapamide is a drug which is used for the treatment of hypertension, alone or in combination with other antihypertensive drugs, as well as for the treatment of salt and fluid retention associated with congestive heart failure or edema from pregnancy (appropriate only in the management of edema of pathologic origin during pregnancy when clearly needed). also used for the management of edema as a result of various causes. Indapamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Indapamide has been detected in multiple biofluids, such as urine and blood. Within the cell, indapamide is primarily located in the membrane (predicted from logP). Indapamide can be converted into indapamide; which is catalyzed by the enzyme solute carrier family 22 member 6. In humans, indapamide is involved in the indapamide action pathway.
Indapamide is a sulfonamide formed by condensation of the carboxylic group of 4-chloro-3-sulfamoylbenzoic acid with the amino group of 2-methyl-2,3-dihydro-1H-indol-1-amine. It has a role as an antihypertensive agent and a diuretic. It is a member of indoles, an organochlorine compound and a sulfonamide. It derives from a benzamide.
Purity > 95%
Quantity Milligrams-Grams
Solubility 3.42e-02 g/L
>54.9 [ug/mL]
Synonyms 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide; (+/-)-4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide; Arifon; Bajaten; Damide; Flubest; Fludex; Idamide; Noranat; Veroxil; Tandix; Tertensif; Veroxil;
PubChem Compound 3702
Last Modified Nov 11 2021
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